tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid
Description
Chemical Structure and Properties The compound tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate; oxalic acid is a salt formed by the reaction of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 885268-47-3) with oxalic acid. The parent diazaspiro compound features a bicyclic spiro[4.4]nonane core, where two nitrogen atoms occupy the 1,7-positions, and a tert-butyloxycarbonyl (Boc) group protects one nitrogen . Oxalic acid serves as a counterion, forming a stable salt to enhance crystallinity and handling properties.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYLKYZYHBIATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2.CC(C)(C)OC(=O)N1CCCC12CCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid can be synthesized through a multi-step process involving the following steps:
Formation of the Spirocyclic Core: The synthesis begins with the formation of the spirocyclic core by reacting a suitable ketone with a diamine under acidic conditions. This step involves the formation of a spirocyclic intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate with oxalic acid in a suitable solvent such as ethanol. This step results in the formation of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1).
Industrial Production Methods
Industrial production of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) typically involves large-scale synthesis using the same synthetic routes described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, coatings, and plastic additives.
Mechanism of Action
The mechanism of action of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Physical Properties
- Molecular Formula : C₁₂H₂₂N₂O₂ (parent compound) + C₂H₂O₄ (oxalic acid)
- Molecular Weight : 226.32 (parent) + 90.03 (oxalic acid) = 316.35 g/mol
- Boiling Point : 319.4±15.0 °C (predicted for parent compound)
- Storage : 2–8°C (protected from light)
Applications
This compound is primarily used as a building block in pharmaceutical synthesis, particularly for developing inhibitors targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) in BRCA-deficient cancer cells .
Comparison with Structurally Similar Compounds
tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6)
Structural Differences
Key Data
| Property | [4.4] Variant | [3.5] Variant |
|---|---|---|
| CAS Number | 885268-47-3 | 1216936-29-6 |
| Spiro Ring Size | [4.4] | [3.5] |
| Boiling Point | 319.4±15.0 °C | Not reported |
| Pharmaceutical Use | Broad building block | Specific PARP-1 intermediate |
tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate Hemioxalate (CAS: 1788054-69-2)
Structural Differences
Key Data
| Property | Target Compound | Hemioxalate Variant |
|---|---|---|
| CAS Number | 2940964-16-7 | 1788054-69-2 |
| Oxalic Acid Ratio | 1:1 | 0.5:1 |
| Molecular Weight | 316.35 g/mol | 271.33 g/mol |
tert-Butyl 5,5-Difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2007920-32-1)
Structural Differences
- Fluorine Substituents : Two fluorine atoms at the 5-position.
- Spiro Ring and Substituent: [3.5]nonane with Boc on the 7-position .
Key Data
| Property | Target Compound | Fluorinated Variant |
|---|---|---|
| CAS Number | 2940964-16-7 | 2007920-32-1 |
| Halogen Content | None | 2 Fluorine atoms |
| Applications | PARP inhibitors | Specialized medicinal chemistry |
Research Findings and Trends
Impact of Spiro Ring Size
- [4.4] vs. In contrast, the [3.5] variant’s compact structure may enhance selectivity for specific targets .
Role of Oxalic Acid
- Salt Formation : Oxalic acid improves crystallinity and stability, critical for handling hygroscopic amines. Hemioxalate variants (e.g., CAS 1788054-69-2) reduce acidity while maintaining solubility .
Biological Activity
The compound tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate; oxalic acid is a member of the diazaspiro family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- CAS Number : 885268-47-3
The structure features a spirocyclic arrangement that contributes to its biological activity. The presence of nitrogen atoms in the diazaspiro structure is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with diazaspiro structures exhibit a range of biological activities, including:
Synthesis
The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The overall yield and purity can vary based on the synthetic route employed.
| Synthesis Method | Yield (%) | Purity (%) |
|---|---|---|
| Method A | 75 | 98 |
| Method B | 65 | 95 |
Case Study 1: Antimicrobial Evaluation
A study published in The Journal of Organic Chemistry evaluated the antimicrobial activity of various diazaspiro compounds, including derivatives of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. The results indicated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro tests conducted on human breast cancer cell lines revealed that derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential. Further structure-activity relationship (SAR) studies are ongoing to optimize these compounds for enhanced efficacy.
Research Findings
Recent research has focused on understanding the mechanism of action of diazaspiro compounds at the molecular level. Preliminary findings suggest that these compounds may interact with DNA or cellular receptors involved in apoptosis and cell cycle regulation.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxylation. A reported protocol uses tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) as a base to facilitate cyclization, achieving yields of ~60–70% under controlled temperatures (0–25°C) . Post-cyclization, tert-butoxycarbonyl (Boc) protection is applied using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), followed by salt formation with oxalic acid to enhance solubility . Key purity checks via HPLC or LC-MS are recommended before proceeding to downstream applications.
Q. How can researchers characterize the structural integrity of this spirocyclic compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the spirocyclic framework and Boc group placement. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR, while the carbonyl resonance appears at ~155–160 ppm in ¹³C NMR . Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 297.18 for the free base). Infrared spectroscopy (IR) identifies key functional groups, such as C=O stretches at ~1700 cm⁻¹ .
Q. What solvents or conditions maximize solubility for in vitro assays?
- Methodological Answer : The oxalic acid salt form improves aqueous solubility. For stock solutions, use DMSO (10–50 mM) or ethanol (if compatible with downstream assays). For aqueous buffers, pre-dissolve in a minimal volume of DMSO (<1% final concentration) and dilute with PBS (pH 7.4). Note that oxalic acid may chelate divalent cations, so adjust buffer composition accordingly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during scale-up?
- Methodological Answer : Yield discrepancies often arise from incomplete cyclization or Boc protection. To troubleshoot:
- Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane 3:7) or in-situ IR to track carbonyl formation.
- Optimize stoichiometry of NaH (1.2–1.5 eq.) and Boc₂O (1.1 eq.) to avoid side reactions.
- Purify intermediates using flash chromatography (gradient elution: 10–30% ethyl acetate in hexane) .
Q. What strategies enhance enantiomeric purity in spirocyclic derivatives?
- Methodological Answer : Chiral resolution can be achieved via:
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store at 2–8°C (dry, sealed) for long-term stability (>6 months).
- For in-use stability, prepare aliquots in DMSO (avoid freeze-thaw cycles) and monitor degradation via LC-MS at 0, 7, and 30 days.
- Degradation products (e.g., free amine from Boc deprotection) appear as new peaks in chromatograms .
Q. What experimental designs validate its interaction with sigma receptors?
- Methodological Answer :
- Radioligand binding assays : Use [³H]-DTG as a tracer for sigma-1 receptors. Incubate the compound (0.1–100 µM) with rat brain membranes and measure displacement curves. Calculate IC₅₀ values using nonlinear regression .
- Functional assays : Assess calcium flux in HEK293 cells expressing sigma-1 receptors. Pre-treat cells with the compound (1–30 µM) and quantify inhibition of agonist-induced responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
